2-(Propylamino)pyridine-3-sulfonamide
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Overview
Description
2-(Propylamino)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyridine ring substituted with a propylamino group at the second position and a sulfonamide group at the third position.
Mechanism of Action
Target of Action
2-(Propylamino)pyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting these enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects of the drug.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth and replication .
Pharmacokinetics
They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the stability of the drug .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a group of compounds to which 2-(Propylamino)pyridine-3-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
It is known that sulfonamides can have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonamide with propylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Propylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Propylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its antibacterial properties and potential use in drug development.
Industry: It is used in the production of dyes and pigments due to its stable sulfonamide group.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antibacterial sulfonamide.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness: 2-(Propylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its propylamino group enhances its solubility and potential interactions with biological targets compared to simpler sulfonamides .
Properties
IUPAC Name |
2-(propylamino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-5-10-8-7(14(9,12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYDYZUVFPCVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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